3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one 3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1248990-38-6
VCID: VC3390000
InChI: InChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3
SMILES: COC1=CC=C(C=C1)CN2CCC(C2=O)N
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

CAS No.: 1248990-38-6

Cat. No.: VC3390000

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one - 1248990-38-6

Specification

CAS No. 1248990-38-6
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3
Standard InChI Key HAGJMFSHYXVTPW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2CCC(C2=O)N
Canonical SMILES COC1=CC=C(C=C1)CN2CCC(C2=O)N

Introduction

Chemical Identity and Properties

3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a member of the pyrrolidinone class of compounds. Pyrrolidinones are five-membered cyclic amides that serve as important scaffolds in medicinal chemistry due to their diverse biological activities. The compound's core structure consists of a pyrrolidin-2-one ring with an amino substituent at the 3-position and a 4-methoxyphenylmethyl group attached to the nitrogen at position 1.

Basic Information and Identifiers

The compound is identified by the CAS registry number 1248990-38-6 and has a molecular formula of C₁₂H₁₆N₂O₂ . Below is a comprehensive table of its chemical identifiers and physical properties:

PropertyValue
CAS Number1248990-38-6
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
IUPAC Name3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Standard InChIInChI=1S/C12H16N2O2/c1-16-10-4-2-9(3-5-10)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3
Standard InChIKeyHAGJMFSHYXVTPW-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)CN2CCC(C2=O)N
PubChem Compound ID54593792
Safety ParameterDetails
Signal WordWarning
Hazard StatementsH315, H319, H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP280, P271, P261, P264, P304+P340, P312, P302+P352, P362, P363, P332+P313, P305+P351+P338, P337+P313, P405, P501
Research Use DisclaimerFor research use only. Not for human or veterinary use

Structural Features and Analogues

The structure of 3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one features several key functional groups that influence its chemical and potential biological behaviors. Understanding these features provides insight into its reactivity patterns and possible pharmacological applications.

Key Structural Elements

The compound contains several important structural elements:

  • A pyrrolidin-2-one core (lactam ring) that provides a rigid scaffold

  • An amino group at the 3-position, which can serve as a hydrogen bond donor

  • A 4-methoxyphenylmethyl substituent at the nitrogen atom in position 1

  • A methoxy group on the phenyl ring, which can act as a hydrogen bond acceptor

These structural features contribute to the compound's potential interactions with biological targets and influence its physicochemical properties such as solubility and lipophilicity.

Structural Analogues

Several structural analogues of 3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one have been documented, differing primarily in the substituent on the phenyl ring:

  • 3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one (CAS: 483366-27-4) - Contains a fluorine atom in place of the methoxy group

  • 3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one - Contains a methyl group in place of the methoxy group

These analogues provide an opportunity for structure-activity relationship studies, potentially revealing how small changes in the molecular structure affect biological activity and physicochemical properties.

Predicted Properties and Characteristics

In the absence of comprehensive experimental data, computational predictions can provide valuable insights into the properties of 3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one.

Predicted Collision Cross Section

For analytical techniques such as ion mobility spectrometry, collision cross section (CCS) values are valuable parameters. The predicted CCS values for various adducts of the structurally related 3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one provide a reference for our target compound :

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.13355146.9
[M+Na]⁺227.11549158.2
[M+NH₄]⁺222.16009155.1
[M+K]⁺243.08943153.6
[M-H]⁻203.11899150.3
[M+Na-2H]⁻225.10094152.9
[M]⁺204.12572149.2
[M]⁻204.12682149.2

While these values pertain to the methyl analogue, they provide an approximation for our methoxy-substituted compound, with the understanding that the methoxy group would likely yield slightly different values due to its larger size and different electronic properties.

Research Gaps and Future Directions

The limited available research on 3-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one highlights several areas that warrant further investigation.

Identified Research Needs

  • Comprehensive physical property determination - Including solubility, partition coefficient, melting point, and stability data

  • Synthesis optimization - Development of efficient and selective synthetic routes

  • Biological activity screening - Assessment of potential pharmacological activities

  • Structure-activity relationship studies - Comparison with structural analogues to understand the effect of the methoxy group

  • Metabolic and pharmacokinetic profiling - If biological activity is identified

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